Cas no 65454-13-9 (2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-)

65454-13-9 structure
Nome del prodotto:2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-
2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-
- (3S,6R)-Lateritin
- 3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione
- LATERITIN
- 4-methyl-6-(1-methylethyl)-3-phenylmethylperhydro-1,4-oxazine-2,5-dione
- Lateritine
- 4-Methyl-6-(1-methylethyl)-3-(phenylmethyl)-2,5-morpholinedione
- 3-BENZYL-6-ISOPROPYL-4-METHYLMORPHOLINE-2,5-DIONE
- 2,5-Morpholinedione, 4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-
- HB3694
- 65454-13-9
- BS-1525
- 4-Methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione
- AKOS040747011
- Antibiotic PI290
- DTXSID80984071
- 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione
- (3S,6R)-4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-2,5-morpholinedione
- Bassiatin
- (3S,6R)-4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione
- (3S,6R)-3-benzyl-6-isopropyl-4-methyl-2,5-morpholinedione
- (3S-trans)-4-Methyl-6-(1-methylethyl)-3-(phenylmethyl)-2,5-morpholinedione
- 2,5-Morpholinedione, 4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-, (3R,6R)-
- DS-016611
- 172721-98-1
- Insulin-like growth factor ii fragment*33-40
- 2180287-51-6
- (3S,6R)-Lateritin?
- CHEMBL5284494
- DB-220778
-
- Inchi: InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3
- Chiave InChI: YOKBTBNVNCFOBF-UHFFFAOYSA-N
- Sorrisi: CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C
Proprietà calcolate
- Massa esatta: 261.13657
- Massa monoisotopica: 261.136
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 347
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 46.6Ų
Proprietà sperimentali
- Densità: 1.126±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 456.8°C at 760 mmHg
- Punto di infiammabilità: 230.1°C
- Indice di rifrazione: 1.529
- Solubilità: Molto leggermente solubile (0,89 g/l) (25°C),
- PSA: 46.61
2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
S e l l e c k ZHONG GUO | E0610-5mg |
Bassiatin |
65454-13-9 | 5mg |
¥3030.57 | 2022-04-26 | ||
Biosynth | QCA45413-25 mg |
(3S,6R)-Lateritin |
65454-13-9 | 25mg |
$3,465.00 | 2023-01-03 | ||
1PlusChem | 1P00E9JH-1mg |
lateritin |
65454-13-9 | 99% | 1mg |
$275.00 | 2024-04-22 | |
1PlusChem | 1P00E9JH-10mg |
lateritin |
65454-13-9 | 99% | 10mg |
$960.00 | 2024-04-22 | |
Aaron | AR00E9RT-10mg |
Lateritin |
65454-13-9 | 98% | 10mg |
$275.00 | 2025-02-13 | |
Aaron | AR00E9RT-25mg |
Lateritin |
65454-13-9 | 98% | 25mg |
$564.00 | 2025-02-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364092-1 mg |
(3S,6R)-Lateritin, |
65454-13-9 | ≥97% | 1mg |
¥1,609.00 | 2023-07-10 | |
S e l l e c k ZHONG GUO | E0610-25mg |
Bassiatin |
65454-13-9 | 25mg |
¥9083.17 | 2022-04-26 | ||
1PlusChem | 1P00E9JH-50mg |
lateritin |
65454-13-9 | 99% | 50mg |
$1919.00 | 2024-04-22 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364092-1mg |
(3S,6R)-Lateritin, |
65454-13-9 | ≥97% | 1mg |
¥1609.00 | 2023-09-05 |
2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)- Letteratura correlata
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
65454-13-9 (2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-) Prodotti correlati
- 921773-61-7(N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide)
- 82619-66-7(4-(furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine)
- 1024750-66-0((Z)-2-Benzoyl-3-{4-5-(trifluoromethyl)-2-pyridinylpiperazino}-2-propenenitrile)
- 2891600-04-5(ethyl 2-(piperidin-3-yl)propanoate hydrochloride)
- 1831085-80-3(Methyl 3-amino-1,2,4-triazine-6-carboxylate)
- 37891-96-6(1-iodomethanesulfonyl-4-methylbenzene)
- 1690678-90-0(11-methyl-1,8,10,12-tetraazatricyclo7.3.0.0,2,6dodeca-9,11-diene)
- 2228714-43-8(2-(2-ethynylphenyl)propanoic acid)
- 2171613-07-1(3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)
- 2172219-63-3(4-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
Fornitori consigliati
atkchemica
(CAS:65454-13-9)2,5-Morpholinedione,4-methyl-6-(1-methylethyl)-3-(phenylmethyl)-

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta